3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane chemical structure and properties
3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane chemical structure and properties
An In-Depth Technical Guide to the 1-oxa-8-azaspiro[4.5]decane Scaffold and the Role of the Cyclopropylmethoxy Moiety in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological profiles. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent three-dimensionality, structural rigidity, and novel chemical space they occupy compared to traditional flat, aromatic systems. Among these, the 1-oxa-8-azaspiro[4.5]decane scaffold represents a particularly valuable heterocyclic framework. Its unique topology, combining a piperidine ring with a tetrahydrofuran-like ring, offers a versatile platform for introducing diverse functionalities and tuning physicochemical properties.
This technical guide provides a comprehensive analysis of the 1-oxa-8-azaspiro[4.5]decane core, with a specific focus on the influence of the 3-(cyclopropylmethoxy) substituent. While the exact molecule "3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane" is not extensively documented in public literature, this guide will synthesize information on its constituent parts to provide a predictive and insightful overview for its potential application in drug development. We will delve into the structural features, synthesis, physicochemical properties, and pharmacological rationale for combining this spirocyclic core with the metabolically robust cyclopropylmethoxy group.
Part 1: The 1-oxa-8-azaspiro[4.5]decane Core Scaffold
The 1-oxa-8-azaspiro[4.5]decane framework is a privileged scaffold in medicinal chemistry. Its structure is defined by a spirocyclic carbon that joins a piperidine ring and a five-membered oxolane (tetrahydrofuran) ring.
Structural and Chemical Identity
A systematic analysis begins with the fundamental identifiers of the parent scaffold.
| Identifier | Value | Source |
| IUPAC Name | 1-Oxa-8-azaspiro[4.5]decane | PubChem |
| Molecular Formula | C₈H₁₅NO | PubChem |
| Molecular Weight | 141.21 g/mol | PubChem |
| CAS Number | 185391-13-9 | PubChem |
| SMILES | C1CCN(CC1)C2(CCOC2) | PubChem |
The spirocyclic nature of this scaffold imparts a rigid, three-dimensional conformation. This is a highly desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The presence of a basic nitrogen in the piperidine ring and a hydrogen bond acceptor in the oxolane ring provides key handles for molecular recognition and for tuning properties like solubility and cell permeability.
Synthesis Strategies
The synthesis of the 1-oxa-8-azaspiro[4.5]decane core is a critical step in its utilization. A common and effective approach involves a multi-step sequence starting from readily available materials. One documented pathway utilizes a double Michael addition as a key step.
A generalized workflow for the synthesis is outlined below. This process highlights the key stages from starting materials to the final scaffold, providing a logical framework for laboratory execution.
Caption: Generalized synthetic workflow for the 1-oxa-8-azaspiro[4.5]decane scaffold.
Part 2: The Cyclopropylmethoxy Substituent: A Bioisosteric Tool
The introduction of a cyclopropylmethoxy group at the 3-position of the oxolane ring is a deliberate medicinal chemistry strategy. This group is often used as a bioisostere for other functionalities, such as a methoxy or ethoxy group, to enhance a molecule's metabolic stability and overall pharmacological profile.
Physicochemical and Pharmacokinetic Contributions
The cyclopropyl ring is a "non-classical" bioisostere that brings unique properties to a parent molecule.
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Metabolic Stability: The primary reason for incorporating a cyclopropyl group is to block oxidative metabolism. The C-H bonds on a cyclopropane ring are stronger and less accessible to cytochrome P450 enzymes compared to those in aliphatic chains. Attaching it via an ether linkage (cyclopropylmethoxy ) protects the ether from O-dealkylation, a common metabolic pathway. This typically leads to a longer half-life and improved oral bioavailability.
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Conformational Rigidity: The rigid nature of the cyclopropyl ring can help lock the substituent into a specific orientation, which can be beneficial for optimizing binding interactions with a target protein.
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Lipophilicity: The cyclopropylmethoxy group increases the lipophilicity (logP) of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This must be carefully balanced to maintain adequate aqueous solubility.
Predicted Properties of 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane
By combining the properties of the scaffold and the substituent, we can predict the general characteristics of the target molecule.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C₁₂H₂₁NO₂ | Addition of C₄H₆O to the scaffold base. |
| Molecular Weight | 211.30 g/mol | Sum of scaffold and substituent parts, minus H. |
| logP | Moderately Lipophilic | The spiro core has some polarity, but the cyclopropylmethoxy group increases lipophilicity. |
| pKa | Basic (approx. 8.5-9.5) | Primarily determined by the secondary amine in the piperidine ring. |
| Metabolic Profile | Likely stable against oxidation | The cyclopropyl group protects the ether linkage from rapid metabolism. |
| Key Features | H-bond acceptor (oxygen), H-bond donor/acceptor (nitrogen), rigid 3D shape. | These features provide points for interaction with biological targets. |
Part 3: Pharmacological Potential and Applications in Drug Discovery
The 1-oxa-8-azaspiro[4.5]decane scaffold is a key component in a number of centrally active compounds, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. Derivatives of this scaffold have been investigated for a range of central nervous system (CNS) disorders.
Known Biological Targets
Research and patent literature show that modifications of the 1-oxa-8-azaspiro[4.5]decane core are frequently explored for their activity as:
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Dopamine Receptor Ligands: The piperidine portion of the scaffold is a common feature in ligands for dopamine D2 and D3 receptors, which are targets for antipsychotic and antidepressant medications.
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Serotonin Receptor Ligands: Various serotonin (5-HT) receptor subtypes are also targeted by molecules containing this or similar spirocyclic systems.
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Sigma Receptor Modulators: Sigma receptors are implicated in a variety of neurological functions, and spirocyclic piperidines are a well-established class of high-affinity ligands for these targets.
The logical workflow for assessing a novel compound like 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane in a drug discovery context would follow a standard preclinical cascade.
